Ethyl 4-(hydroxyimino)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(hydroxyimino)piperidine-1-carboxylate is a chemical compound with the molecular formula C8H14N2O3 and a molecular weight of 186.21 g/mol . It is also known by other names such as 1-Piperidinecarboxylic acid, 4-(hydroxyimino)-, ethyl ester . This compound is characterized by the presence of a piperidine ring substituted with a hydroxyimino group and an ethyl ester group.
Preparation Methods
The synthesis of Ethyl 4-(hydroxyimino)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 4-oxo-1-piperidinecarboxylate with hydroxylamine to form the hydroxyimino derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 4-(hydroxyimino)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-(hydroxyimino)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of Ethyl 4-(hydroxyimino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyimino group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 4-(hydroxyimino)piperidine-1-carboxylate can be compared with other piperidine derivatives such as:
Ethyl 4-amino-1-piperidinecarboxylate: This compound has an amino group instead of a hydroxyimino group, leading to different reactivity and applications.
Ethyl 4-oxo-1-piperidinecarboxylate: The oxo derivative has different chemical properties and is used in different synthetic applications.
Properties
CAS No. |
53786-42-8 |
---|---|
Molecular Formula |
C8H14N2O3 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
ethyl 4-hydroxyiminopiperidine-1-carboxylate |
InChI |
InChI=1S/C8H14N2O3/c1-2-13-8(11)10-5-3-7(9-12)4-6-10/h12H,2-6H2,1H3 |
InChI Key |
IJZQTCJAGLIWQW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(=NO)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.